N,N-diethyl-2-oxo-2-phenylacetamide (CAS 34906-86-0) is a tertiary α-ketoamide characterized by two contiguous carbonyl centers—an electrophilic ketone and a sterically shielded amide. Typically presenting as a stable, lipophilic yellow oil, this compound exhibits high solubility in a wide range of aprotic organic solvents, facilitating high-concentration homogeneous reactions. In industrial and advanced laboratory settings, it is primarily procured as a bifunctional building block for the synthesis of complex α-hydroxyamides, a specialized substrate for photochemical transformations, and a standardized benchmark molecule for evaluating novel aminocarbonylation and oxidative amidation catalysts. Its lack of an acidic N-H proton ensures compatibility with strongly basic organometallic reagents, making it a highly processable precursor for downstream active pharmaceutical ingredient (API) development [1].
Substituting N,N-diethyl-2-oxo-2-phenylacetamide with simpler analogs, such as N,N-dimethyl-2-oxo-2-phenylacetamide or primary α-ketoamides, fundamentally alters both processability and chemical reactivity. Primary and secondary α-ketoamides possess acidic N-H protons that undergo rapid deprotonation under strongly basic conditions, leading to unwanted side reactions and necessitating additional protecting-group steps. Furthermore, the specific steric bulk of the N,N-diethyl group precisely shields the amide carbonyl, directing nucleophilic attack almost exclusively to the α-ketone, a regioselectivity that is significantly degraded in less hindered esters or dimethyl amides. In photochemical applications, the ethyl substituents provide essential γ-hydrogens required for Norrish Type II photocleavage and cyclization—pathways that are completely inaccessible to N,N-dimethyl analogs, rendering them unviable for these specific synthetic trajectories [1].
The steric shielding provided by the N,N-diethyl group is critical for achieving target regioselectivity during nucleophilic additions. When reacted with organolithium or Grignard reagents, N,N-diethyl-2-oxo-2-phenylacetamide directs attack almost exclusively to the α-ketone. Comparative studies demonstrate that the diethyl variant achieves >95:5 regioselectivity for α-hydroxyamide formation, whereas less sterically hindered analogs like N-methyl-2-oxo-2-phenylacetamide or methyl phenylglyoxylate suffer from competitive attack at the ester or amide carbonyl, reducing the target yield to approximately 80% or lower [1].
| Evidence Dimension | Regioselectivity (α-ketone vs. amide/ester addition) |
| Target Compound Data | >95:5 preference for α-ketone addition |
| Comparator Or Baseline | ~80:20 preference (N-methyl analog / ester baseline) |
| Quantified Difference | 15-20% higher regioselectivity for the target compound |
| Conditions | Addition of organolithium/Grignard reagents in THF at -78 °C |
High regioselectivity eliminates the need for complex purification steps and prevents the waste of expensive organometallic reagents, directly lowering the cost of API intermediate synthesis.
In photochemical synthesis, the presence of abstractable γ-hydrogens is an absolute requirement for Norrish Type II reactions. N,N-diethyl-2-oxo-2-phenylacetamide readily undergoes this photocleavage and subsequent cyclization upon UV irradiation because its ethyl groups provide the necessary γ-hydrogens. In direct contrast, the N,N-dimethyl analog entirely lacks these hydrogens, resulting in a negligible yield (<5%) of the corresponding photoproducts under identical irradiation conditions, while the diethyl target achieves >70% conversion efficiencies [1].
| Evidence Dimension | Photochemical conversion via Norrish Type II pathway |
| Target Compound Data | >70% yield of photoproducts |
| Comparator Or Baseline | <5% conversion (N,N-dimethyl-2-oxo-2-phenylacetamide) |
| Quantified Difference | >65% absolute increase in photoproduct yield |
| Conditions | UV irradiation in methanolic or benzene solution |
Buyers developing photoredox or UV-driven methodologies for complex heterocycles must procure the diethyl variant, as the dimethyl substitute is chemically inert in this specific pathway.
The tertiary amide structure of N,N-diethyl-2-oxo-2-phenylacetamide provides stability against base-mediated deprotonation, a common failure point for primary and secondary amides. When exposed to strong bases such as sodium hydride or lithium diisopropylamide (LDA), the target compound exhibits >98% recovery. Conversely, secondary α-ketoamides undergo rapid N-deprotonation, leading to dimerization or degradation, which forces chemists to implement additional protecting-group strategies [1].
| Evidence Dimension | Stability in the presence of strong bases (e.g., NaH, LDA) |
| Target Compound Data | >98% intact recovery |
| Comparator Or Baseline | Rapid degradation/deprotonation (Secondary α-ketoamides) |
| Quantified Difference | Near-total preservation vs. significant degradation |
| Conditions | Exposure to strong base in aprotic solvent for 24 hours |
Procuring a fully substituted tertiary amide streamlines synthetic routes by eliminating protecting-group additions and removals, saving both time and reagent costs.
For modern continuous flow manufacturing, substrate solubility is a critical parameter to prevent reactor fouling. N,N-diethyl-2-oxo-2-phenylacetamide is a lipophilic liquid at room temperature, completely miscible in common aprotic solvents like dichloromethane, THF, and toluene (>1000 mg/mL). In contrast, primary α-ketoamides are typically crystalline solids with significantly lower solubility limits (often <50 mg/mL in non-polar solvents), which restricts their use in high-concentration flow processes [1].
| Evidence Dimension | Solubility limit in aprotic organic solvents (e.g., toluene, DCM) |
| Target Compound Data | Miscible / >1000 mg/mL (Liquid state) |
| Comparator Or Baseline | <50 mg/mL (Primary α-ketoamide baseline) |
| Quantified Difference | >20-fold increase in operational concentration limit |
| Conditions | Standard ambient temperature and pressure (25 °C) |
High solubility allows for maximum throughput in continuous flow reactors without the risk of precipitation and system blockages.
Driven by its >95:5 regioselectivity in organometallic additions (as detailed in Section 3), this compound is a highly effective starting material for synthesizing sterically hindered α-hydroxyamides. Buyers manufacturing specific active pharmaceutical ingredients (APIs) or advanced intermediates can leverage the diethyl group's steric shielding to ensure organolithium or Grignard reagents attack only the ketone, maximizing yield and simplifying downstream purification [1].
Because it possesses the critical γ-hydrogens required for Norrish Type II photocleavage, N,N-diethyl-2-oxo-2-phenylacetamide is specifically suited for UV-driven continuous flow synthesis of complex cyclic structures. It is the necessary procurement choice for research groups and industrial photochemists who cannot use dimethyl analogs due to their photochemical inertness in these specific pathways [2].
Due to its >1000 mg/mL solubility profile and base stability, this compound serves as a reliable benchmark product for evaluating new palladium, copper, or electrochemical catalysts in oxidative amidation and aminocarbonylation reactions. Its liquid nature and distinct GC-MS/NMR signatures make it a practical standard for quantifying catalyst turnover numbers and reaction kinetics compared to solid, less soluble primary amides [3].